Home > Products > Building Blocks P6910 > 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid
4-(5-methyl-1H-pyrazol-1-yl)benzoic acid - 72899-94-6

4-(5-methyl-1H-pyrazol-1-yl)benzoic acid

Catalog Number: EVT-2644326
CAS Number: 72899-94-6
Molecular Formula: C11H10N2O2
Molecular Weight: 202.213
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(5-Methyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the CAS Number: 72899-94-6 and a linear formula of C11H10N2O2 . It has a molecular weight of 202.21 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O2/c1-8-6-7-12-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 202.21 . The compound is stored in a dry, sealed environment at room temperature .

Overview

4-(5-methyl-1H-pyrazol-1-yl)benzoic acid, also known by its chemical formula C11_{11}H10_{10}N2_2O2_2, is a compound that has gained attention in the field of medicinal chemistry due to its potential antimicrobial properties. This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

Source and Classification

This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialized chemical manufacturers. It is classified as an organic compound and belongs to the family of pyrazole derivatives, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid can be achieved through several methods, with one of the most common approaches involving the reaction of 5-methyl-1H-pyrazole with benzoic acid derivatives.

Methods

  1. Nucleophilic Substitution: The synthesis often starts with the formation of an appropriate benzoic acid derivative that can undergo nucleophilic substitution with 5-methyl-1H-pyrazole.
  2. Reagents: Common reagents include acetic anhydride or other acylating agents to facilitate the reaction.
  3. Conditions: The reactions are typically conducted under reflux conditions in solvents like methanol or acetic acid, which help in achieving high yields.

Technical details regarding the reaction conditions, such as temperature and duration, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid consists of a benzoic acid moiety attached to a pyrazole ring at the para position relative to the carboxylic acid group.

Data

  • Molecular Formula: C11_{11}H10_{10}N2_2O2_2
  • Molecular Weight: 202.21 g/mol
  • Structural Features:
    • The presence of a carboxylic acid group (-COOH) contributes to its acidity and solubility in polar solvents.
    • The pyrazole ring enhances its biological activity through various interactions with biological targets.
Chemical Reactions Analysis

4-(5-methyl-1H-pyrazol-1-yl)benzoic acid can participate in various chemical reactions, which further expand its utility in medicinal chemistry.

Reactions

  1. Formation of Hydrazones: This compound can react with aldehydes or ketones to form hydrazone derivatives, which are known for their enhanced biological activities.
  2. Esterification: It can undergo esterification reactions with alcohols under acidic conditions to form esters, which may exhibit different pharmacological profiles.
  3. Coupling Reactions: The carboxylic acid group allows for coupling reactions with amines or other nucleophiles, leading to the formation of amides or more complex structures.
Mechanism of Action

The mechanism of action for 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid primarily revolves around its interaction with biological targets such as enzymes or receptors involved in microbial resistance.

Process

  1. Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
  2. Inhibition Mechanism: It is believed that the pyrazole moiety interacts with specific bacterial enzymes, inhibiting their function and thereby preventing bacterial growth.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in nonpolar solvents.

Chemical Properties

  • pKa Value: The pKa value indicates its acidic nature due to the carboxylic acid group.
  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and light.
Applications

4-(5-methyl-1H-pyrazol-1-yl)benzoic acid has several scientific applications:

  1. Antimicrobial Research: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  2. Pharmaceutical Development: Used as a building block in synthesizing more complex pharmaceutical agents targeting various diseases.
  3. Biochemical Studies: Employed in studies exploring enzyme inhibition and drug resistance mechanisms.

The exploration of this compound's properties continues to provide insights into its potential therapeutic applications, particularly in combating antibiotic-resistant infections.

Introduction to Pyrazole-Benzoyl Hybrid Scaffolds in Medicinal Chemistry

The structural fusion of pyrazole and benzoic acid motifs represents a strategic advancement in antimicrobial drug discovery. Pyrazole, a five-membered diunsaturated di-nitrogen heterocycle, provides versatile three-dimensional geometry for target engagement, while the benzoic acid moiety confers precise electrostatic interactions with bacterial biomolecules. This hybrid architecture merges the metabolic resilience of pyrazole derivatives—exemplified by FDA-approved agents like Ceftolozane (a fifth-generation cephalosporin with pyrazolium side chains) and Cefoselis (a fourth-generation cephalosporin)—with the membrane-permeabilizing capacity of aromatic carboxylic acids [5]. The specific integration of a methyl group at the pyrazole C-5 position in "4-(5-methyl-1H-pyrazol-1-yl)benzoic acid" enhances steric complementarity with hydrophobic enzyme pockets prevalent in bacterial pathogens. This scaffold has emerged as a pharmacophore of significant interest due to its synthetic tractability and capacity for extensive derivatization, enabling systematic optimization against multidrug-resistant pathogens [1] [2].

Historical Evolution of Pyrazole-Based Antimicrobial Agents

The antimicrobial exploration of pyrazole derivatives commenced in the mid-20th century, initially focusing on simple alkyl- and aryl-substituted analogs. Early compounds exhibited modest activity against Gram-positive bacteria but lacked potency against Gram-negative strains due to permeability limitations. The 1980s marked a pivotal shift with the structural incorporation of bioisosteric elements such as hydrazones and trifluoromethyl groups, enhancing bacterial membrane penetration. For instance, 1,3-diphenylpyrazole derivatives demonstrated minimum inhibitory concentration values of 16–32 μg/mL against Staphylococcus aureus but remained ineffective against Pseudomonas aeruginosa [1].

The 2000s witnessed strategic molecular hybridization, fusing pyrazole with pharmacophores like benzoic acid. This innovation addressed the outer membrane impermeability of non-fermenting Gram-negative bacteria (e.g., Acinetobacter baumannii). By 2016, pyrazole-benzoic acid hydrazones achieved breakthrough potency, with 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives exhibiting minimum inhibitory concentration values of 0.78 μg/mL against methicillin-resistant Staphylococcus aureus and 4 μg/mL against Acinetobacter baumannii [2] [3]. The following table chronicles key milestones:

Table 1: Evolution of Pyrazole Antimicrobial Agents

Time PeriodStructural ClassRepresentative ActivityLimitations
1960–1980Simple alkyl/aryl pyrazolesModerate activity against Gram-positive bacteria (minimum inhibitory concentration >64 μg/mL)Ineffective against Gram-negatives
1980–2000Trifluoromethyl pyrazolesEnhanced Gram-positive activity (minimum inhibitory concentration 16–32 μg/mL)Poor pharmacokinetics
2000–2010Pyrazole-benzoic acid hybridsActivity against Acinetobacter baumannii (minimum inhibitory concentration 4–8 μg/mL)Narrow spectrum
2010–PresentFluorinated pyrazole-benzoatesBroad-spectrum activity (minimum inhibitory concentration 0.39–1.56 μg/mL against ESKAPE pathogens)Synthetic complexity

Contemporary derivatives of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid incorporate meta- and para-fluorinated phenyl rings, leveraging fluorine’s electronegativity to strengthen target binding. These advances yielded compounds with minimum inhibitory concentration values as low as 0.39 μg/mL against carbapenem-resistant Acinetobacter baumannii, surpassing legacy antibiotics like chloramphenicol (minimum inhibitory concentration 22 μg/mL) [2] [5].

Rational Design of 4-(5-Methyl-1H-Pyrazol-1-yl)Benzoic Acid as a Bioactive Core

The scaffold’s antimicrobial efficacy originates from synergistic physicochemical interactions mediated by its constituent moieties. Molecular modeling reveals that the benzoic acid group forms salt bridges with basic residues in bacterial enzymes (e.g., Lys83 in FabI enoyl reductase), while the 5-methylpyrazole engages in hydrophobic stacking with aliphatic side chains (e.g., Leu54) [4] [7]. The methyl group at pyrazole C-5 strategically occupies a hydrophobic subpocket inaccessible to bulkier substituents, enhancing binding affinity by ~3-fold compared to unmethylated analogs [7].

Structure-Activity Relationship Innovations

  • Carboxylic Acid Positioning: The para-substitution of benzoic acid optimizes hydrogen-bonding geometry with target proteins. Ortho-substituted isomers exhibit >10-fold reduced activity due to steric hindrance [1].
  • Pyrazole Methylation: C-5 methylation increases log P by 0.8 units, enhancing membrane penetration without compromising solubility (clog P = 2.1 vs. 1.3 for unmethylated analogs) [4].
  • Electron-Withdrawing Modifications: Fluorine atoms at the phenyl ring’s meta position lower the LUMO energy (-1.32 eV vs. -0.98 eV for non-fluorinated analogs), facilitating charge transfer interactions with bacterial enzymes [2].

Table 2: Impact of Substituents on Antimicrobial Activity

R₁ (Pyrazole C-3)R₂ (Benzoic Acid C-4)Minimum Inhibitory concentration (μg/mL) vs. S. aureusMinimum Inhibitory concentration (μg/mL) vs. A. baumannii
PhenylH16.0>64
3,4-DifluorophenylH1.564.0
4-TrifluoromethylphenylCO₂H0.788.0
3-Fluoro-4-chlorophenylCO₂H0.391.56

Metabolic stability is augmented by replacing hydrolytically labile hydrazones with stable aniline linkers. While hydrazones exhibit <4-hour plasma half-lives, the 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid core maintains >85% integrity after 24-hour incubation with hepatic microsomes [4] [7]. This resilience enables sustained bactericidal exposure, as evidenced by time-kill assays showing >99.9% eradication of Staphylococcus aureus biofilms within 8 hours at 4× minimum inhibitory concentration [7].

Global Health Imperatives: Addressing ESKAPE Pathogens and Antibiotic Resistance

The scaffold’s clinical relevance is underscored by its activity against WHO-priority pathogens. Carbapenem-resistant Acinetobacter baumannii—classified as a Critical-priority pathogen—exhibits susceptibility to fluorinated derivatives (e.g., minimum inhibitory concentration = 1.56 μg/mL for 3-fluoro-4-chloro analog), overcoming impermeability mediated by diminished porin expression [2] [5]. Similarly, methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium (High-priority pathogens) are inhibited at concentrations ≤0.78 μg/mL, disrupting peptidoglycan crosslinking through penicillin-binding protein inhibition [4] [7].

Biofilm Eradication Capabilities

Biofilms confer ~1000-fold increased antibiotic resistance by limiting drug diffusion. 4-(5-Methyl-1H-pyrazol-1-yl)benzoic acid derivatives penetrate extracellular polymeric substances via:

  • Chelation of Divalent Cations: Carboxylate groups sequester biofilm-stabilizing Ca²⁺ and Mg²⁺ ions, inducing structural collapse [3].
  • Downregulation of Quorum Sensing: Pyrazole metabolites inhibit autoinducer-2 signaling, reducing polysaccharide synthesis [7].

Table 3: Biofilm Eradication Rates of Lead Compounds

PathogenBiofilm Inhibition (%) at 2× minimum inhibitory concentrationPreformed Biofilm Reduction (%)
Staphylococcus aureus ATCC 2592392.385.1
Acinetobacter baumannii ATCC 1960678.564.8
Enterococcus faecium BAA-231686.972.3

In C. elegans infection models, lead derivatives reduced Acinetobacter baumannii and Staphylococcus aureus loads by 3.7-log and 4.2-log CFU, respectively, surpassing meropenem (1.8-log reduction) [4] [5]. Resistance development remains minimal, with serial passage assays showing only 2-fold minimum inhibitory concentration increases over 20 generations—significantly lower than ciprofloxacin (128-fold increase) [7]. This resilience positions 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid as a pharmacodynamic advancement against evolutionary resistance mechanisms.

"The strategic integration of fluorine atoms and benzoic acid groups transforms pyrazole from a niche pharmacophore into a broad-spectrum scaffold capable of confronting Gram-negative impermeability barriers." – Adapted from antimicrobial structure-activity relationship analyses [2] [5].

Properties

CAS Number

72899-94-6

Product Name

4-(5-methyl-1H-pyrazol-1-yl)benzoic acid

IUPAC Name

4-(5-methylpyrazol-1-yl)benzoic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.213

InChI

InChI=1S/C11H10N2O2/c1-8-6-7-12-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

MJTSOUSVHDKPCQ-UHFFFAOYSA-N

SMILES

CC1=CC=NN1C2=CC=C(C=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.